13-cis-Fenretinide-d4
CAS No.:
Cat. No.: VC0200111
Molecular Formula: C₂₆H₂₉D₄NO₂
Molecular Weight: 395.57
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₂₉D₄NO₂ |
|---|---|
| Molecular Weight | 395.57 |
Introduction
Chemical Structure and Properties
13-cis-Fenretinide-d4 is a deuterated derivative of 13-cis-Fenretinide, characterized by four deuterium atoms substituting hydrogen atoms on the hydroxyphenyl ring. The chemical name is (2Z,4E,6E,8E)-N-(4-hydroxyphenyl-2,3,5,6-d4)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide with the molecular formula C₂₆H₂₉D₄NO₂ and a molecular weight of approximately 395.6 g/mol . The "13-cis" designation refers to the Z-configuration at the 13-14 double bond in the polyene chain, distinguishing it from the all-trans isomer.
The compound shares many physicochemical properties with non-deuterated 13-cis-Fenretinide, but with the added stability conferred by the deuterium atoms. According to available data, 13-cis-Fenretinide has the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 391.546 g/mol (non-deuterated) |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 597.6±42.0 °C at 760 mmHg |
| Flash Point | 315.2±27.9 °C |
| LogP | 7.41 |
The deuterated analog is expected to maintain similar physical properties while exhibiting slightly different behavior in analytical applications due to the mass difference .
Analytical Applications
The primary application of 13-cis-Fenretinide-d4 is as an internal standard for the quantitative analysis of 13-cis-Fenretinide in biological samples. Internal standards are essential in mass spectrometry-based quantification, as they compensate for variations in sample preparation and instrumental response.
The development of validated analytical methods for fenretinide and its metabolites is well-documented. For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed and validated for the determination of fenretinide, 4-oxo-4-HPR, and 4-MPR in human plasma . Similar approaches are applicable to the analysis of 13-cis-Fenretinide using 13-cis-Fenretinide-d4 as the internal standard.
A recent study described the development and validation of an HPLC-MS/MS method to assess the pharmacokinetics and tumor distribution of fenretinide following administration of a novel oral nanoformulation . Such methods typically demonstrate:
-
High selectivity and sensitivity through multiple reaction monitoring (MRM) mode
-
Wide linear range (e.g., 1-500 ng/mL for plasma samples)
-
Good precision (interday precision 6.9-7.5%)
13-cis-Fenretinide-d4 would serve as an ideal internal standard in these applications due to its structural similarity to the analyte while being distinguishable by mass spectrometry.
Pharmacokinetics and Metabolism
While specific pharmacokinetic data for 13-cis-Fenretinide-d4 is limited, information about related compounds provides valuable insights. Fenretinide demonstrates distinct pharmacokinetic properties compared to other retinoids such as all-trans retinoic acid and 13-cis retinoic acid.
In rat studies, fenretinide exhibited a long elimination half-life of 13.78 hours in serum and 17.77 hours in brain white matter, resulting in extensive tissue exposure despite relatively low peak concentrations . This contrasts with the shorter half-lives (0.57-1.02 hours) observed for other retinoids like all-trans retinoic acid and 13-cis retinoic acid .
The incorporation of deuterium in 13-cis-Fenretinide-d4 may potentially alter its metabolic stability due to the kinetic isotope effect, which could slow metabolic reactions involving the deuterated positions. This property makes deuterated compounds particularly valuable in metabolic studies.
Research on fenretinide metabolism has identified several metabolites, including 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR) . The detection and quantification of these metabolites alongside the parent drug provide critical insights into the pharmacokinetic and pharmacodynamic properties of fenretinide and, by extension, its isomers.
Comparison with Related Retinoids
13-cis-Fenretinide-d4 belongs to a family of retinoid compounds, each with distinct properties. The table below compares key properties of several related retinoids:
| Compound | Structure Type | Key Properties | Applications |
|---|---|---|---|
| 13-cis-Fenretinide | Retinoid derivative | 13,14-cis configuration | Reference standard |
| Fenretinide | Retinoid derivative | Antineoplastic properties | Cancer prevention and treatment |
| Fenretinide-d4 | Deuterated retinoid | Internal standard | Analytical reference |
| All-trans Retinoic Acid | Natural retinoid | Differentiation-inducing | Treatment of acute promyelocytic leukemia |
| 13-cis Retinoic Acid | Isomer of retinoic acid | Treats acne | Dermatological applications |
While all-trans-retinoic acid (ATRA) primarily induces cellular differentiation, fenretinide (4-HPR) predominantly induces apoptosis through the generation of reactive oxygen species, ceramide/dehydroceramide imbalance, and retinoic acid receptor β induction . These mechanistic differences contribute to fenretinide's unique therapeutic potential.
The 13-cis configuration in 13-cis-Fenretinide may impact receptor binding and biological activity compared to the all-trans isomer, potentially resulting in distinct pharmacological properties.
Current Research and Future Directions
Current research involving 13-cis-Fenretinide-d4 focuses primarily on its application as an analytical standard for quantitative determination of 13-cis-Fenretinide in biological samples. As analytical technologies continue to advance, the demand for high-quality deuterated standards will likely increase.
Future research directions may include:
-
Development of improved synthetic routes for higher-purity 13-cis-Fenretinide-d4
-
Application in metabolomic studies to track the fate of 13-cis-Fenretinide in biological systems
-
Comparative studies of the pharmacokinetics and metabolism of different fenretinide isomers
-
Investigation of novel formulations to overcome the poor aqueous solubility of fenretinide compounds
Recent developments in fenretinide research include a novel oral nanoformulation called bionanofenretinide (BNF), designed to overcome the compound's poor aqueous solubility and bioavailability . Such formulation approaches may also benefit studies involving 13-cis-Fenretinide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume